3-((Benzyloxy)methyl)-1-(4-chlorobenzyl)piperidine
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Overview
Description
3-((Benzyloxy)methyl)-1-(4-chlorobenzyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyloxy group, a chlorobenzyl group, and a piperidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Benzyloxy)methyl)-1-(4-chlorobenzyl)piperidine typically involves the reaction of piperidine with benzyloxy and chlorobenzyl reagents under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or sodium hydride. The reaction is usually carried out at temperatures ranging from room temperature to 80°C, depending on the specific reagents and desired yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((Benzyloxy)methyl)-1-(4-chlorobenzyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and chlorobenzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce benzyl alcohol derivatives.
Scientific Research Applications
3-((Benzyloxy)methyl)-1-(4-chlorobenzyl)piperidine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving receptor binding and enzyme inhibition.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-((Benzyloxy)methyl)-1-(4-chlorobenzyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-((Benzyloxy)methyl)-1-benzylpiperidine
- 3-((Benzyloxy)methyl)-1-(4-fluorobenzyl)piperidine
- 3-((Benzyloxy)methyl)-1-(4-methylbenzyl)piperidine
Uniqueness
3-((Benzyloxy)methyl)-1-(4-chlorobenzyl)piperidine is unique due to the presence of the chlorobenzyl group, which imparts specific chemical properties such as increased reactivity and potential biological activity. This makes it distinct from other similar compounds and valuable for specific research applications.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(phenylmethoxymethyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO/c21-20-10-8-17(9-11-20)13-22-12-4-7-19(14-22)16-23-15-18-5-2-1-3-6-18/h1-3,5-6,8-11,19H,4,7,12-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCXOIKXBNSVTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)Cl)COCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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